molecular formula C9H8Cl2F3N B15234799 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine

1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine

Cat. No.: B15234799
M. Wt: 258.06 g/mol
InChI Key: ZTEPGAAHNNGAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine is an organic compound with a complex structure that includes dichlorophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine typically involves multiple steps. One common method includes the reaction of 3,5-dichlorophenyl with trifluoroacetic acid derivatives. The process involves:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar steps as mentioned above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8Cl2F3N

Molecular Weight

258.06 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine

InChI

InChI=1S/C9H8Cl2F3N/c1-15-8(9(12,13)14)5-2-6(10)4-7(11)3-5/h2-4,8,15H,1H3

InChI Key

ZTEPGAAHNNGAFO-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC(=C1)Cl)Cl)C(F)(F)F

Origin of Product

United States

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